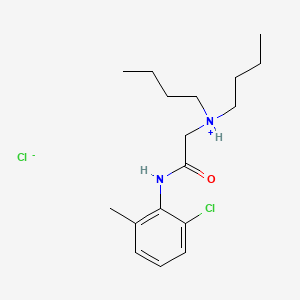![molecular formula C34H41NO5S B13778300 diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate CAS No. 66902-94-1](/img/structure/B13778300.png)
diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a heterocyclic organic compound with the molecular formula C34H41NO5S and a molecular weight of 575.758 g/mol . This compound is known for its complex structure, which includes a hydroxy(diphenyl)methyl group and a 4-methylbenzenesulfonate group. It is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves multiple steps, typically starting with the preparation of the hydroxy(diphenyl)methyl intermediate. This intermediate is then reacted with phenoxypropyl-methylazanium under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways by binding to receptors and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate include:
- Diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxy-2,2-dimethylpropyl]-methylazanium; methyl sulfate
- [3-(4-Bromo-2-phenylpent-4-enoyl)oxy-2,2-dimethylpropyl]-diethyl-methylazanium; methyl sulfate .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
66902-94-1 |
|---|---|
Molekularformel |
C34H41NO5S |
Molekulargewicht |
575.8 g/mol |
IUPAC-Name |
diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H34NO2.C7H8O3S/c1-4-28(3,5-2)21-14-22-30-26-20-13-12-19-25(26)27(29,23-15-8-6-9-16-23)24-17-10-7-11-18-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-13,15-20,29H,4-5,14,21-22H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
RCMBKFAGERBIKG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


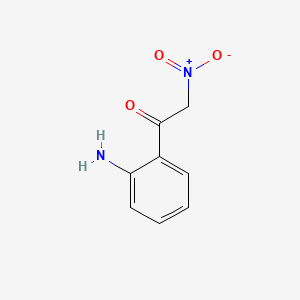
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
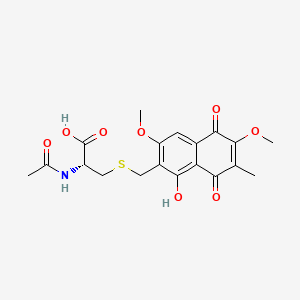


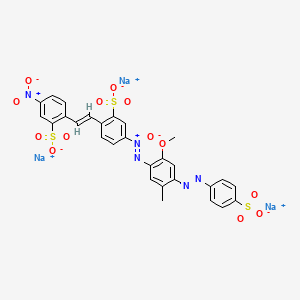



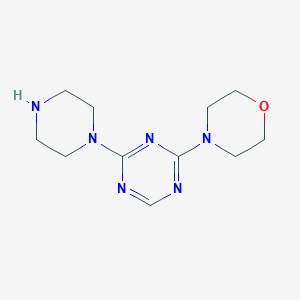


![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
